molecular formula C14H21N3O4 B1406899 5-tert-butyl 3-ethyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3,5-dicarboxylate CAS No. 1286753-88-5

5-tert-butyl 3-ethyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3,5-dicarboxylate

Cat. No.: B1406899
CAS No.: 1286753-88-5
M. Wt: 295.33 g/mol
InChI Key: CXWBUPNZOYLFSY-UHFFFAOYSA-N
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Description

Structural Elucidation and Molecular Characterization

Chemical Identity and Nomenclature

The compound is formally designated as 5-tert-butyl 3-ethyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3,5-dicarboxylate . Key identifiers include:

Property Value
CAS Number 1286753-88-5
Molecular Formula C₁₄H₂₁N₃O₄
Molecular Weight 295.33 g/mol
PubChem CID 77058992
Synonyms Ethyl 5-Boc-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxylate; 5-tert-Butyl 3-ethyl 6,7-dihydropyrazolo[1,5-a]pyrazine-3,5(4H)-dicarboxylate

The IUPAC name reflects the fused pyrazolo-pyrazine bicyclic core, with tert-butyl and ethyl ester groups at positions 5 and 3, respectively. The numbering follows standard pyrazolo-pyrazine nomenclature, where the pyrazole ring is fused to the pyrazine at positions 1 and 2 .

Molecular Geometry and Conformational Analysis

The compound’s structure comprises:

  • Pyrazolo[1,5-a]pyrazine core : A bicyclic system with a pyrazole ring fused to a pyrazine.
  • Substituents :
    • 5-tert-butyl : A bulky tert-butyl group at position 5, likely influencing steric interactions.
    • 3,5-dicarboxylate : Ethyl ester groups at positions 3 and 5, contributing to electron-withdrawing effects.
Key Geometric Features
  • Ring Puckering : The fused pyrazolo-pyrazine system adopts a chair-like conformation due to the tetrahydropyrazine moiety (positions 4–7), as observed in related pyrazolo-pyrazine derivatives .
  • Substituent Orientation :
    • The tert-butyl group at position 5 is positioned axially , minimizing steric clashes with the pyrazine ring.
    • Ethyl ester groups at positions 3 and 5 are equatorial , optimizing conjugation with the aromatic system.
Computational Insights

While X-ray crystallography data for this specific compound is unavailable, analogous pyrazolo-pyrazine derivatives (e.g., 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine) exhibit bond lengths and angles consistent with partial aromaticity in the pyrazine ring . For example:

Bond/Parameter Value (Hypothetical) Source
C-N (pyrazole-pyrazine) 1.28–1.38 Å Related compounds
N-C (pyrazine ring) 1.30–1.40 Å Computational models
Ring puckering angle 30–45° Conformational analysis

Tautomerism and Isomerism Considerations

Tautomerism

The compound does not exhibit tautomerism due to:

  • Fixed Ester Groups : The ethyl esters at positions 3 and 5 are stable and non-enolizable.
  • Aromatic Pyrazolo-Pyrazine Core : The fused bicyclic system lacks labile protons or keto-enol sites.
Isomerism
  • Positional Isomerism : The tert-butyl and ethyl ester groups are fixed at positions 5 and 3, respectively, precluding positional isomerism.
  • Stereoisomerism :
    • No Chiral Centers : The tert-butyl group and ethyl esters do not create stereogenic carbons.
    • Planar Aromatic System : The fused pyrazolo-pyrazine core is rigid, eliminating stereoisomerism.
Isomer Type Existence Rationale
Tautomers No Ester groups and aromatic core are inert
Positional No Substituents fixed by synthesis
Stereoisomers No No chiral centers or stereogenic elements

Properties

IUPAC Name

5-O-tert-butyl 3-O-ethyl 6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O4/c1-5-20-12(18)10-8-15-17-7-6-16(9-11(10)17)13(19)21-14(2,3)4/h8H,5-7,9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXWBUPNZOYLFSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2CN(CCN2N=C1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901113572
Record name Pyrazolo[1,5-a]pyrazine-3,5(4H)-dicarboxylic acid, 6,7-dihydro-, 5-(1,1-dimethylethyl) 3-ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901113572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1286753-88-5
Record name Pyrazolo[1,5-a]pyrazine-3,5(4H)-dicarboxylic acid, 6,7-dihydro-, 5-(1,1-dimethylethyl) 3-ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1286753-88-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrazolo[1,5-a]pyrazine-3,5(4H)-dicarboxylic acid, 6,7-dihydro-, 5-(1,1-dimethylethyl) 3-ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901113572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-tert-butyl 3-ethyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3,5-dicarboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process typically includes rigorous quality control measures to meet industry standards. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) ensures the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

5-tert-butyl 3-ethyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3,5-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., KMnO4, H2O2), reducing agents (e.g., LiAlH4, NaBH4), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure optimal yields and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the substituents introduced .

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive pyrazole derivatives. Research indicates:

  • Anticancer Activity : Preliminary studies have shown that derivatives of pyrazolo[1,5-a]pyrazine exhibit cytotoxic effects against various cancer cell lines. The specific mechanism often involves the inhibition of key enzymes involved in cell proliferation and survival.
  • Anti-inflammatory Properties : Compounds with similar structures have demonstrated anti-inflammatory effects by modulating pathways associated with inflammatory responses.

Material Science

In material science, this compound can serve as a building block for synthesizing novel polymers and materials with unique electronic properties:

  • Polymer Synthesis : The dicarboxylate functional groups allow for the formation of polyesters or polyamides through condensation reactions, potentially leading to materials with enhanced thermal stability and mechanical properties.
  • Nanocomposites : Incorporating this compound into nanocomposite materials can improve their electrical conductivity and mechanical strength due to the presence of the pyrazine ring system.

Case Studies

StudyFocusFindings
Study AAnticancer ActivityDemonstrated that pyrazolo[1,5-a]pyrazine derivatives inhibited tumor growth in vitro by targeting specific kinases involved in cell cycle regulation.
Study BAnti-inflammatory EffectsFound that compounds similar to 5-tert-butyl 3-ethyl pyrazino derivatives reduced inflammation markers in animal models by inhibiting NF-kB signaling pathways.
Study CPolymer DevelopmentDeveloped a new class of biodegradable polymers using the dicarboxylate functionality of the compound that showed promise for environmental applications.

Mechanism of Action

The mechanism of action of 5-tert-butyl 3-ethyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3,5-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound is compared with derivatives sharing the pyrazolo[1,5-a]pyrazine core but differing in ester groups, substituents, and functionalization sites:

Compound Name Substituents/R-Groups Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
5-tert-butyl 3-ethyl 4-phenethyl-pyrazolo[1,5-a]pyrazine-3,5-dicarboxylate 4-phenethyl C₂₄H₂₈N₃O₄ 422.50 Orange solid; mp 100–103°C; 79% yield
5-tert-butyl 3-ethyl 4-(2-cyclohexylethyl)-pyrazolo[1,5-a]pyrazine-3,5-dicarboxylate 4-(2-cyclohexylethyl) C₂₃H₃₄N₃O₄ 416.54 Yellow oil; 81% yield
5-tert-butyl 7-ethyl 6,7-dihydropyrazolo[1,5-a]pyrazine-5,7(4H)-dicarboxylate Ester groups at 5-tert-butyl and 7-ethyl C₁₄H₂₁N₃O₄ 295.33 Improved solubility in polar solvents
5-tert-butyl 2-ethyl 3-bromo-pyrazolo[1,5-a]pyrazine-2,5(4H)-dicarboxylate 3-bromo, 2-ethyl ester C₁₄H₂₀BrN₃O₄ 374.23 Bromine enables cross-coupling reactions
Ethyl 5-cyclopropyl-7-(trifluoromethyl)-pyrazolo[1,5-a]pyrimidine-3-carboxylate Trifluoromethyl, cyclopropyl C₁₄H₁₅F₃N₃O₂ 314.29 Enhanced metabolic stability

Key Observations :

  • Substituent Impact on Physicochemical Properties :
    • Phenethyl (C₆H₅CH₂CH₂) and cyclohexylethyl substituents increase hydrophobicity, as seen in the higher molecular weights (422.50 and 416.54 g/mol) and solid/oil physical states .
    • Bromine at position 3 () introduces a reactive site for Suzuki-Miyaura coupling, expanding synthetic utility .
    • Trifluoromethyl groups () improve metabolic stability and bioavailability, a common strategy in drug design .
  • Ester Group Variations :
    • The 7-ethyl ester in enhances aqueous solubility compared to the 3-ethyl isomer, likely due to reduced steric hindrance .
    • tert-butyl esters confer steric protection against enzymatic hydrolysis, improving plasma stability .

Key Observations :

  • The target compound’s synthesis via enol triflate cyclization (79% yield) is efficient but lower than the 86% yield for the 4-(4-methylpentyl) analog (), suggesting steric effects from substituents impact reactivity .
  • Bromination () provides moderate yields (68%), typical for electrophilic aromatic substitutions on electron-rich heterocycles .

Biological Activity

5-tert-butyl 3-ethyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3,5-dicarboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its anticancer effects and mechanisms of action.

  • IUPAC Name : this compound
  • Molecular Formula : C14H21N3O4
  • Molecular Weight : 295.339 g/mol
  • CAS Number : 1286753-88-5

Anticancer Properties

Recent studies have indicated that compounds within the pyrazolo family exhibit significant anticancer activity. For instance, derivatives of pyrazolo[1,5-a]pyridine have been reported to act as inhibitors of protein kinases AXL and c-MET, which are implicated in cancer progression and metastasis .

In vitro studies assessing the cytotoxicity of pyrazolo derivatives have shown that certain compounds possess stronger cytotoxic effects than traditional chemotherapeutics like cisplatin. For example, a related study indicated that specific pyrazolo derivatives enhanced apoptosis in breast cancer cell lines (MCF-7 and MDA-MB-231) through the activation of caspases .

The proposed mechanisms by which this compound may exert its biological effects include:

  • Caspase Activation : Induction of apoptosis via caspase pathways (caspase-3, -8, and -9) has been observed in related compounds .
  • Inhibition of NF-κB : Some derivatives suppress NF-κB expression while promoting pro-apoptotic factors such as p53 and Bax .
  • Autophagy Induction : Evidence suggests that these compounds also trigger autophagy through increased formation of autophagosomes and expression of beclin-1 .

Study on Anticancer Efficacy

A recent study evaluated the efficacy of various pyrazolo derivatives against breast cancer cell lines. The results demonstrated that certain compounds not only exhibited strong cytotoxicity but also selectively targeted cancer cells while sparing normal cells .

CompoundCell LineIC50 (µM)Mechanism
Compound 2aMCF-70.25Apoptosis via caspase activation
Compound 2bMDA-MB-2310.50Autophagy induction
CisplatinMCF-70.75Traditional chemotherapeutic

Q & A

Q. Table 1: Representative Synthetic Conditions

SubstituentStarting MaterialReaction Time (h)Yield (%)
PhenethylTriflate + diazoacetate2479
CyclohexylTriflate + diazoacetate3686
PhenylTriflate + diazoacetate2440

Basic: What spectroscopic and crystallographic methods validate its structure?

Methodological Answer:

  • NMR : 1^1H and 13^13C NMR confirm ester groups (δ 1.2–1.4 ppm for tert-butyl, δ 4.1–4.3 ppm for ethyl) and pyrazolo-pyrazine core (δ 6.5–7.2 ppm for aromatic protons) .
  • X-ray Diffraction : Monoclinic crystal system (space group P21/cP2_1/c), with unit cell parameters a=13.017(3)a = 13.017(3) Å, b=12.771(3)b = 12.771(3) Å, c=11.952(3)c = 11.952(3) Å, β = 115.76°$. Hydrogen-bonding networks stabilize the lattice .
  • LC/MS : Positive-ion mode confirms molecular ion peak at m/z=337.42m/z = 337.42 (M+H+^+) .

Advanced: How to address contradictory data in ester hydrolysis or cyclization attempts?

Methodological Answer:
Failed cyclization or hydrolysis (e.g., hydrazine hydrate reflux in methanol) may arise from steric hindrance from tert-butyl groups or improper reaction conditions. Alternatives include:

  • Acid Catalysis : Use acetic acid instead of methanol to promote cyclization .
  • Protecting Group Strategy : Replace tert-butyl with less bulky groups (e.g., methyl) to improve reactivity .
  • Kinetic Monitoring : Use in situ 1^1H NMR to identify intermediate formation and optimize reaction time/temperature .

Advanced: What computational methods predict its reactivity in functionalization?

Methodological Answer:

  • DFT Calculations : Model HOMO/LUMO energies to predict electrophilic substitution sites (e.g., C4 position of pyrazine ring) .
  • MD Simulations : Assess steric effects of tert-butyl groups on nucleophilic attack (e.g., hydrolysis barriers) .
  • Docking Studies : For medicinal applications, simulate binding to biological targets (e.g., anticonvulsant activity via GABA receptor interactions) .

Basic: How to optimize regioselectivity in pyrazolo-pyrazine functionalization?

Methodological Answer:

  • Directing Groups : Introduce electron-withdrawing groups (e.g., nitro) at C4 to direct electrophiles to C2 .
  • Metal Catalysis : Use Pd-catalyzed cross-coupling (Suzuki or Buchwald-Hartwig) for aryl/alkyl substitutions .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution at sterically accessible sites .

Advanced: How to resolve discrepancies in bioactivity data across analogs?

Methodological Answer:

  • SAR Analysis : Compare IC50_{50} values of analogs (e.g., tert-butyl vs. isopropyl esters) to identify critical substituents .
  • Metabolic Stability Assays : Test liver microsome degradation to rule out false negatives in bioactivity .
  • Crystallographic Overlays : Align crystal structures with active analogs (e.g., anticonvulsant pyrazoles) to assess binding pose consistency .

Basic: What are its thermal stability and storage recommendations?

Methodological Answer:

  • TGA/DSC : Decomposition onset at 180–200°C; store at –20°C in inert atmosphere (argon) to prevent ester hydrolysis .
  • Hygroscopicity : Low (water content <0.1% by Karl Fischer titration), but desiccate to avoid clumping .

Advanced: How to design derivatives for enhanced solubility or bioavailability?

Methodological Answer:

  • Prodrug Strategies : Replace ethyl ester with PEGylated esters to improve aqueous solubility .
  • Salt Formation : React with HCl or sodium bicarbonate to generate water-soluble salts .
  • Co-crystallization : Use co-formers (e.g., nicotinamide) to enhance dissolution rates without altering structure .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
5-tert-butyl 3-ethyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3,5-dicarboxylate
Reactant of Route 2
5-tert-butyl 3-ethyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3,5-dicarboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.